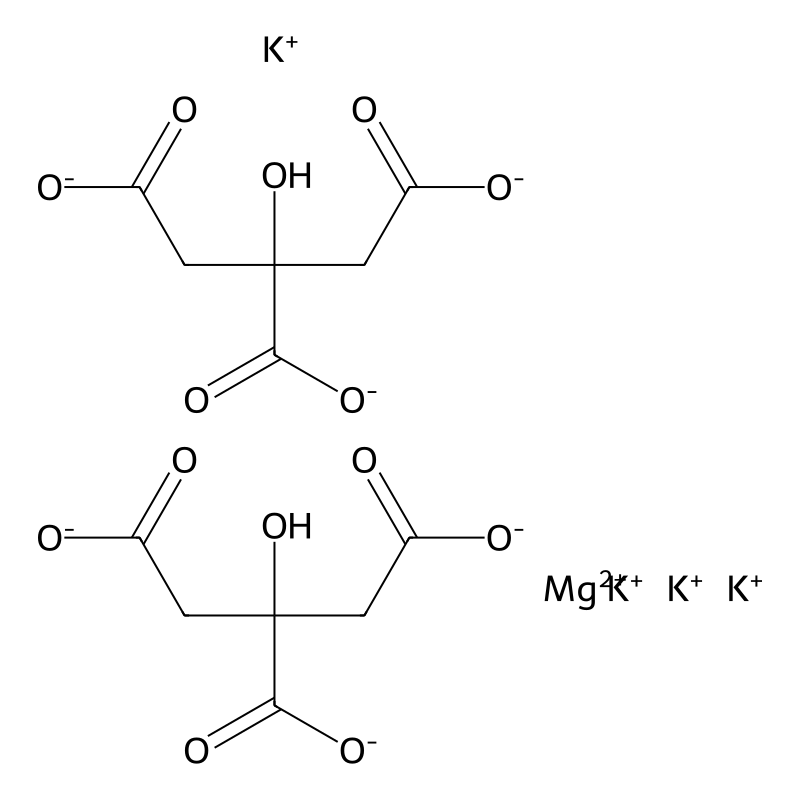Potassium magnesium citrate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Potassium magnesium citrate is a dietary supplement that combines potassium, magnesium, and citrate ions. Its chemical formula is with a molecular weight of approximately 252.5 g/mol. This compound is recognized for its role in various physiological functions, particularly in muscle function, nerve signaling, and maintaining electrolyte balance in the body . Potassium magnesium citrate is often used as a preventive treatment for kidney stones, specifically calcium oxalate stones, due to its ability to increase urinary citrate levels and reduce the risk of stone formation .
In acidic conditions, potassium magnesium citrate can react to release citrate ions, which can chelate calcium ions and prevent their crystallization. This reaction is particularly beneficial in managing conditions associated with hypercalciuria (excess calcium in urine) and helps maintain a more alkaline urinary pH .
The biological activity of potassium magnesium citrate is primarily attributed to its constituent minerals:
- Potassium: Essential for normal cellular function, potassium plays a crucial role in maintaining fluid balance, nerve transmission, and muscle contraction. It helps regulate blood pressure by counteracting sodium's effects.
- Magnesium: This mineral is involved in over 300 enzymatic reactions in the body, including those related to energy production, protein synthesis, and muscle function. Magnesium also contributes to the maintenance of normal heart rhythm and may help reduce fatigue.
The combination of these minerals in citrate form enhances their absorption and bioavailability compared to other forms .
Potassium magnesium citrate can be synthesized through various methods:
- Neutralization Reaction: A common method involves the neutralization of citric acid with potassium hydroxide and magnesium oxide or magnesium hydroxide. The reaction produces potassium magnesium citrate along with water:
- Direct Combination: Another approach is to directly combine potassium citrate and magnesium citrate in aqueous solution under controlled conditions to form a stable complex.
- Precipitation Method: By mixing solutions of potassium salts and magnesium salts with citric acid at specific pH levels, potassium magnesium citrate can precipitate out as a solid compound .
Potassium magnesium citrate has several applications:
- Dietary Supplement: It is commonly used to supplement dietary intake of potassium and magnesium, especially in populations at risk for deficiencies.
- Kidney Stone Prevention: It effectively prevents recurrent calcium oxalate kidney stones by increasing urinary citrate levels and reducing calcium excretion .
- Muscle Function Support: The supplement aids in muscle contraction and relaxation processes, making it beneficial for athletes and individuals with muscle cramps .
- Electrolyte Balance: It helps maintain electrolyte balance during physical exertion or illness that may lead to electrolyte depletion.
Research indicates that potassium magnesium citrate interacts positively with various physiological processes:
- Kidney Health: Studies have shown that it reduces the recurrence rate of kidney stones significantly compared to placebo treatments .
- Blood Pressure Regulation: Potassium's role in regulating blood pressure has been highlighted in clinical trials where supplementation led to improved blood pressure control among hypertensive patients .
- Muscle Performance: The combination of potassium and magnesium supports athletic performance by enhancing muscle function and reducing fatigue during prolonged exercise .
Several compounds share similarities with potassium magnesium citrate regarding their composition or applications. Here are some notable examples:
| Compound Name | Composition | Unique Features |
|---|---|---|
| Potassium Citrate | Potassium + Citrate | Primarily used for kidney stone prevention; less focus on magnesium. |
| Magnesium Citrate | Magnesium + Citrate | Focused on providing magnesium; often used for digestive health. |
| Calcium Citrate | Calcium + Citrate | Used primarily for bone health; does not contain potassium or magnesium. |
| Sodium Citrate | Sodium + Citrate | Commonly used as an anticoagulant; not a source of potassium or magnesium. |
| Potassium Aspartate | Potassium + Aspartic Acid | Used for sports nutrition; focuses on energy metabolism rather than kidney health. |
Potassium magnesium citrate stands out due to its balanced combination of both essential minerals along with citrate's unique properties that enhance solubility and bioavailability while targeting kidney health specifically .








